Ethyl 3-[(4-fluorophenyl)amino]propanoate
Overview
Description
Ethyl 3-[(4-fluorophenyl)amino]propanoate is a chemical compound with the CAS Number: 887574-32-5. It has a molecular weight of 211.24 . The IUPAC name for this compound is ethyl 3- (4-fluoroanilino)propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FNO2/c1-2-15-11(14)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 211.24 . It is recommended to be stored in a refrigerated environment . Another variant of the compound, ethyl 3-amino-3- (4-fluorophenyl)propanoate hydrochloride, has a melting point of 158-160 degrees Celsius .Scientific Research Applications
Polymorphism Characterization
Ethyl 3-[(4-fluorophenyl)amino]propanoate derivatives exhibit polymorphism, presenting challenges in analytical and physical characterization. Spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), are used to characterize these polymorphic forms. This research aids in understanding the subtle structural differences between polymorphs, crucial for pharmaceutical applications (Vogt et al., 2013).
Supramolecular Assembly
Studies have revealed the formation of supramolecular assemblies in isomers of this compound derivatives. The crystal structure of these assemblies is characterized by intricate networks of hydrogen bonds and π⋯π stacking interactions, indicating a significant role in stabilizing molecular conformations and self-assembly processes. This understanding is pivotal for material science and molecular engineering applications (Matos et al., 2016).
Enantiomer Separation and Derivative Synthesis
The synthesis and separation of enantiomers of this compound are crucial for pharmaceutical applications, ensuring the production of enantiomerically pure compounds. Techniques like enantioselective N-acylation are used for this purpose, further highlighting the compound's significance in the development of pharmaceuticals (Solymár et al., 2004).
Crystal Packing and Noncovalent Interactions
Investigations into the crystal packing of this compound derivatives have uncovered rare non-hydrogen bonding interactions, such as N⋯π and O⋯π interactions. These findings are significant for understanding molecular interactions and designing molecular materials with desired properties (Zhang et al., 2011).
Analytical Method Development
This compound derivatives are also a focus in the development of sophisticated analytical methods. Research includes establishing quantitative bioanalytical methods for specific derivatives, offering insights into their pharmacokinetics and metabolic profiles. This is vital for drug development and understanding the compound's behavior in biological systems (Nemani et al., 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets by binding to specific receptors or enzymes, thereby modulating their activity .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of Ethyl 3-[(4-fluorophenyl)amino]propanoate can be influenced by various environmental factors. These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound exerts its effects .
Biochemical Analysis
Biochemical Properties
Ethyl 3-[(4-fluorophenyl)amino]propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it binds to the active site of certain enzymes, thereby inhibiting their activity. This inhibition can lead to changes in gene expression and subsequent cellular responses. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions but may degrade over extended periods at room temperature. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall metabolic homeostasis. Additionally, this compound can modulate the activity of cofactors involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. For example, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound may undergo modifications that enhance its stability and activity within specific subcellular environments .
Properties
IUPAC Name |
ethyl 3-(4-fluoroanilino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-11(14)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSGZZDJIUQIMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630077 | |
Record name | Ethyl N-(4-fluorophenyl)-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887574-32-5 | |
Record name | Ethyl N-(4-fluorophenyl)-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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